4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene
Overview
Description
4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is an organic compound with the molecular formula C11H11BrF2N2O2. This compound is characterized by the presence of a bromine atom, two fluorine atoms, a nitro group, and a piperidine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-nitroaniline and 4,4-difluoropiperidine.
Nucleophilic Substitution: The 4-bromo-2-nitroaniline undergoes a nucleophilic substitution reaction with 4,4-difluoropiperidine in the presence of a suitable base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors to control reaction conditions and ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or column chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.
Pathways Involved: It may modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but with a single fluorine atom.
2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene: Similar structure but with the bromine atom at a different position.
Uniqueness
4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is unique due to the presence of both bromine and two fluorine atoms, which impart distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and research applications.
Properties
IUPAC Name |
1-(5-bromo-2-nitrophenyl)-4,4-difluoropiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2N2O2/c12-8-1-2-9(16(17)18)10(7-8)15-5-3-11(13,14)4-6-15/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEQXXGABKFYPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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